molecular formula C22H20ClN5O2 B2839384 N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251637-93-0

N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B2839384
CAS No.: 1251637-93-0
M. Wt: 421.89
InChI Key: FZKZAGUSUBTCCM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a chemically synthesized small molecule recognized for its potent and selective inhibition of Phosphodiesterase-4 (PDE4). PDE4 is a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical secondary messenger. By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator production, such as TNF-α. This mechanism positions it as a valuable pharmacological tool for investigating PDE4-driven pathways in preclinical models of chronic inflammatory diseases, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD). Furthermore, research into PDE4 inhibition has expanded into oncology, where modulating cAMP signaling can influence tumor microenvironment and cancer cell proliferation. This compound's specific molecular architecture, featuring the [1,2,4]triazolo[4,3-b]pyridazine core, is designed to optimize binding affinity and selectivity, making it a superior research-grade agent for elucidating novel therapeutic strategies and understanding cAMP-mediated signal transduction.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-14-3-6-17(11-15(14)2)19-9-10-20-26-27(22(30)28(20)25-19)13-21(29)24-12-16-4-7-18(23)8-5-16/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZAGUSUBTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine

  • Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is fused with a pyridazine ring, offering a planar structure conducive to π-π stacking interactions.
  • Example 284/285 (EP 3 532 474 B1) : These derivatives feature a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring. The pyridine-based core may enhance metabolic stability compared to pyridazine due to reduced susceptibility to oxidation .

Substituent Effects

  • Chlorobenzyl Position : The target compound’s 4-chlorobenzyl group contrasts with the 3-chlorobenzyl substituent in N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (). Positional isomerism here may alter steric hindrance and electronic effects, impacting target binding .
  • Aryl Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ().
Pharmacological and Physicochemical Properties
Compound Core Structure Key Substituents Lipophilicity (Predicted) Metabolic Stability
Target Compound Triazolo[4,3-b]pyridazine 6-(3,4-dimethylphenyl), 4-Cl-benzyl High Moderate
Example 284 (EP 3 532 474 B1) Triazolo[4,3-a]pyridine Trifluoropropan-2-yl, difluoromethyl Moderate-High High (fluorinated)
N-(3-Chlorobenzyl)-...acetamide (Ev3) Pyridazine 3-Cl-benzyl, 4-fluorophenyl-piperazine Moderate High (piperazine)
2-(4-Ethoxyphenyl)-...acetamide (Ev6) Triazolo[4,3-b]pyridazine 4-ethoxyphenyl, 3-methyl Low-Moderate Moderate
  • Halogenation : The 4-chlorobenzyl group in the target compound enhances binding affinity to hydrophobic pockets in target proteins, similar to the 4-fluorophenyl group in ’s compound. Fluorine atoms (e.g., in Example 284) further improve metabolic stability by resisting cytochrome P450-mediated oxidation .
  • Piperazine vs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including condensation to form the triazolopyridazine core and subsequent substitution to introduce the 4-chlorobenzyl and 3,4-dimethylphenyl groups. Critical parameters include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or ethanol), and pH adjustments to optimize yields .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective functionalization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Analytical techniques are prioritized:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole, pyridazine, and acetamide moieties. For example, the 3-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 465.12) .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the triazolopyridazine core .

Advanced Research Questions

Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying substituents to enhance target affinity:

  • Triazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve metabolic stability .
  • 3,4-Dimethylphenyl Group : Evaluate steric effects via computational docking (e.g., AutoDock Vina) to assess binding pocket compatibility .
  • Acetamide Linker : Replace with sulfonamide or urea to modulate solubility and permeability .
  • In Vitro Assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Address discrepancies through:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound Purity : Re-test batches with ≥98% purity (via HPLC) to rule out impurities as confounding factors .
  • Orthogonal Assays : Validate results using fluorescence polarization (FP) alongside enzyme-linked immunosorbent assays (ELISA) .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

  • Methodological Answer : Combine:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : GROMACS to model stability in biological membranes .
  • Metabolite Identification : GLORYx for predicting phase I/II metabolites .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Prioritize disease-relevant models:

  • Cancer : Xenograft models (e.g., HCT-116 colon cancer) with dosing regimens of 10–50 mg/kg/day, monitoring tumor volume and toxicity .
  • Neurological Disorders : Rodent models (e.g., 6-OHDA-induced Parkinson’s) to assess blood-brain barrier penetration .
  • PK/PD Analysis : Serial plasma sampling for LC-MS/MS-based pharmacokinetic profiling .

Q. How should researchers approach stability studies under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability tests:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks, monitoring crystallinity changes via PXRD .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation pathways .

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